molecular formula C22H12N2O8 B11102954 2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid

2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid

Cat. No.: B11102954
M. Wt: 432.3 g/mol
InChI Key: NLTLNPYZHDWVTH-UHFFFAOYSA-N
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Description

2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety, a nitrophenyl group, and an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of carboxylic acid as a solvent and a metal salt catalyst to perform catalytic oxidation reactions . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-5-[(E)-(3-nitrophenyl)diazenyl]benzoic acid
  • 2-hydroxy-3-nitroacetophenone
  • 5-amino-3-[(E)-(3-chloro-2-hydroxy-5-nitrophenyl)diazenyl]-4-hydroxy-2,7-naphthalenedisulfonic acid

Uniqueness

2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C22H12N2O8

Molecular Weight

432.3 g/mol

IUPAC Name

2-hydroxy-5-[5-(3-nitrobenzoyl)-1,3-dioxoisoindol-2-yl]benzoic acid

InChI

InChI=1S/C22H12N2O8/c25-18-7-5-13(10-17(18)22(29)30)23-20(27)15-6-4-12(9-16(15)21(23)28)19(26)11-2-1-3-14(8-11)24(31)32/h1-10,25H,(H,29,30)

InChI Key

NLTLNPYZHDWVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

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